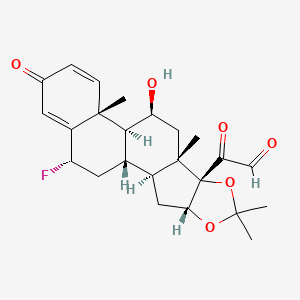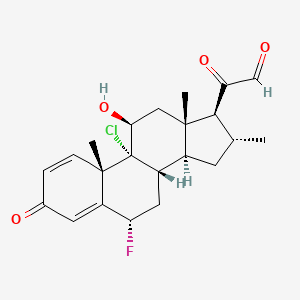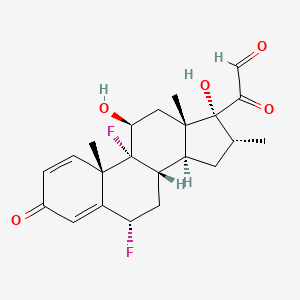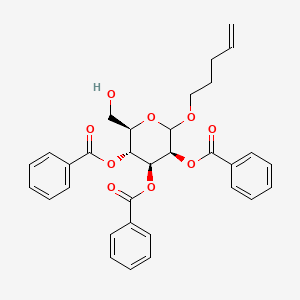
Pent-4-enyl-2,3,4-tri-O-benzoyl-D-mannopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pent-4-enyl-2,3,4-tri-O-benzoyl-D-mannopyranoside is a complex organic compound with the molecular formula C({34})H({34})O(_{8}). This compound is a derivative of D-mannopyranoside, where three hydroxyl groups are substituted with benzoyl groups, and an additional pent-4-enyl group is attached. It is primarily used in synthetic organic chemistry and has applications in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pent-4-enyl-2,3,4-tri-O-benzoyl-D-mannopyranoside typically involves the protection of hydroxyl groups in D-mannopyranoside followed by the introduction of the pent-4-enyl group. The general synthetic route includes:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 2, 3, and 4 of D-mannopyranoside are protected using benzoyl chloride in the presence of a base such as pyridine.
Introduction of Pent-4-enyl Group: The protected mannopyranoside is then reacted with pent-4-enyl bromide in the presence of a strong base like sodium hydride to introduce the pent-4-enyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Pent-4-enyl-2,3,4-tri-O-benzoyl-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: The pent-4-enyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoyl groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The benzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of pent-4-enal or pent-4-enoic acid.
Reduction: Formation of D-mannopyranoside with free hydroxyl groups.
Substitution: Formation of derivatives with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
Pent-4-enyl-2,3,4-tri-O-benzoyl-D-mannopyranoside has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of Pent-4-enyl-2,3,4-tri-O-benzoyl-D-mannopyranoside involves its interaction with specific molecular targets. The benzoyl groups can interact with enzymes or receptors, altering their activity. The pent-4-enyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pent-4-enyl-2,3,4-tri-O-benzoyl-D-glucopyranoside
- Pent-4-enyl-2,3,4-tri-O-benzoyl-D-galactopyranoside
- Pent-4-enyl-2,3,4-tri-O-benzoyl-D-xylopyranoside
Uniqueness
Pent-4-enyl-2,3,4-tri-O-benzoyl-D-mannopyranoside is unique due to its specific configuration and the presence of the pent-4-enyl group. This configuration imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5S)-4,5-dibenzoyloxy-2-(hydroxymethyl)-6-pent-4-enoxyoxan-3-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32O9/c1-2-3-13-20-37-32-28(41-31(36)24-18-11-6-12-19-24)27(40-30(35)23-16-9-5-10-17-23)26(25(21-33)38-32)39-29(34)22-14-7-4-8-15-22/h2,4-12,14-19,25-28,32-33H,1,3,13,20-21H2/t25-,26-,27+,28+,32?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHVFVLYUFCEBW-MOEMRULNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCOC1C(C(C(C(O1)CO)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCCOC1[C@H]([C@H]([C@@H]([C@H](O1)CO)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3β,5α)-5,8-[N,N-(4-Phenylurazole)]-3-O-acetyl-25-phenylsulfonyl-cholest-6-ene-3,22,25-triol 25-Tetr](/img/no-structure.png)
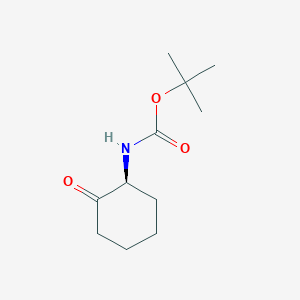


![O6-Benzyl-N2,3-etheno-2'-phenoxythioxomethyl-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine](/img/structure/B1147448.png)

![Sodium;[hydroxy-[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B1147453.png)

